molecular formula C8H13N3 B13152866 3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13152866
M. Wt: 151.21 g/mol
InChI Key: USKRXLUEGRAGNP-UHFFFAOYSA-N
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Description

3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses various pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

This compound has the molecular formula C9H15NC_9H_{15}N and a molecular weight of approximately 135.23 g/mol. It is characterized by its pyrazolo-pyrimidine structure that contributes to its biological activities.

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the anticancer potential of various derivatives of pyrazolo[1,5-a]pyrimidine through mechanisms involving the inhibition of specific cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : Compounds demonstrated IC50 values ranging from 10 to 30 µM against these cell lines, indicating potent activity compared to standard chemotherapeutics .

Enzymatic Inhibition

The compound also acts as an inhibitor of specific enzymes involved in cancer progression and other diseases:

  • Target Enzymes : mTOR (mammalian target of rapamycin) and various kinases.
  • Inhibition Potency : Some derivatives have shown IC50 values in the low micromolar range for mTOR inhibition, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

In addition to anticancer properties, studies have reported antimicrobial activities against both bacterial and fungal strains:

  • Tested Strains : Staphylococcus aureus (bacteria), Escherichia coli (bacteria), and Candida albicans (fungus).
  • Results : The compound exhibited significant antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL for various strains .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several methods including microwave-assisted synthesis and cyclocondensation reactions. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo-pyrimidine core can enhance biological activity:

PositionModification TypeEffect on Activity
3Alkyl substitutionIncreased anticancer potency
6HalogenationEnhanced enzymatic inhibition
7Aromatic ringImproved antimicrobial properties

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in different therapeutic areas:

  • Case Study on Cancer Treatment :
    • Objective : Evaluate the efficacy of a novel derivative in vivo.
    • Findings : The derivative showed a significant reduction in tumor size in xenograft models compared to controls .
  • Case Study on Antimicrobial Resistance :
    • Objective : Assess the effectiveness against resistant bacterial strains.
    • Findings : The compound displayed activity against multi-drug resistant strains of E. coli .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h6,9H,2-5H2,1H3

InChI Key

USKRXLUEGRAGNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NCCCN2N=C1

Origin of Product

United States

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